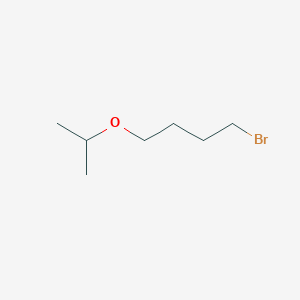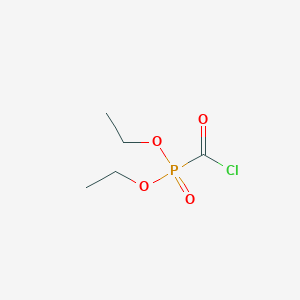
ethyl 1-benzoylpyrrolidine-2-carboxylate
Overview
Description
Ethyl 1-benzoylpyrrolidine-2-carboxylate (EBP) is an organic compound with a wide range of applications in scientific research. It is a versatile molecule that has been studied extensively in biochemical and physiological applications. EBP is a carbamate ester, which is a derivative of pyrrolidine and has a molecular weight of 166.22 g/mol. It is a colorless liquid and is soluble in water, ethanol and methanol.
Scientific Research Applications
Biocompatible Materials
Research indicates that modified natural polymers, such as certain derivatives of hyaluronan, show promise in a range of clinical applications due to their diverse biological properties. These materials are obtained through chemical modifications like partial or total esterification of natural polymers' carboxyl groups. The process involves compounds like ethyl and benzyl hyaluronan esters, which are representative of this new class of materials. The derivatives vary in their physico-chemical properties, particularly hydration degree and polymer stability. The type and extent of esterification significantly influence the biological properties of these materials, creating polymers that either promote or inhibit the adhesion of specific cell types (Campoccia et al., 1998).
Biomarkers in Cancer Research
Studies have highlighted the practicality of measuring human urinary carcinogen metabolites, like ethyl and benzyl derivatives, for gaining insights into tobacco-related cancer. These metabolites, including trans,trans-muconic acid and S-phenylmercapturic acid, are quantifiable in the urine of smokers or those exposed to environmental tobacco smoke, offering valuable information about carcinogen dose, exposure, and metabolism in humans. Such assessments are pivotal in advancing our understanding of the carcinogenic effects of substances like tobacco-specific nitrosamines and their specific metabolites (Hecht, 2002).
Understanding Plant Biology
Ethyl 1-benzoylpyrrolidine-2-carboxylate, and similar compounds, play a role in understanding plant biology, particularly in studying ethylene's precursor, 1-aminocyclopropane-1-carboxylic acid (ACC). ACC, a simple molecule, is significantly underestimated in its role in plant biology, being more than just the precursor of ethylene. Its various derivatives and their vague biological roles, its metabolism by bacteria favoring plant growth and stress reduction, and its sophisticated transport mechanism to ensure local and long-distance ethylene responses are areas of keen interest. Moreover, some studies suggest ACC functions as a signal independently from ethylene, spotlighting its potential beyond just being a precursor (Van de Poel & Van Der Straeten, 2014).
properties
IUPAC Name |
ethyl 1-benzoylpyrrolidine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-2-18-14(17)12-9-6-10-15(12)13(16)11-7-4-3-5-8-11/h3-5,7-8,12H,2,6,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXUQAKVXQRMKML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN1C(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















